N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
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Overview
Description
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a synthetic organic compound that features a thiadiazole ring and a triazole ring connected via a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting phenylhydrazine with carbon disulfide and an oxidizing agent such as hydrogen peroxide.
Formation of the Triazole Ring: The triazole ring is usually formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Linking the Rings: The final step involves the nucleophilic substitution reaction where the thiadiazole and triazole rings are linked via a sulfanyl-acetamide bridge. This can be achieved by reacting the thiadiazole derivative with a triazole derivative in the presence of a suitable base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: Due to its unique structure, the compound has potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Preliminary studies suggest that it may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in anticancer drug development.
Industry:
Agriculture: The compound can be explored as a pesticide or herbicide due to its potential bioactivity.
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiadiazole and triazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
- N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
- N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)propionamide
- N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)butyramide
Uniqueness: The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity. The presence of both thiadiazole and triazole rings, along with the sulfanyl-acetamide linkage, provides a versatile scaffold for further functionalization and optimization in various applications.
This compound’s combination of structural elements and potential for diverse applications makes it a valuable subject for ongoing research and development in multiple scientific fields.
Properties
IUPAC Name |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS2/c19-9(6-20-12-13-7-14-17-12)15-11-16-10(21-18-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,17)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIDYRRPAGROEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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